molecular formula C13H12N2O4S B12127763 4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12127763
M. Wt: 292.31 g/mol
InChI Key: HNILBIMYWFRCFN-YFHOEESVSA-N
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Description

4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid: is a fascinating compound with a complex structure. Let’s break it down:

This compound belongs to the thiazolidinone family and contains both a thiazolidine ring and a pyridine moiety. Thiazolidinones have diverse applications due to their interesting biological properties.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including the formation of the thiazolidinone ring and the introduction of the pyridine group. Specific synthetic routes may vary, but a common approach includes cyclization of an appropriate precursor containing the thiazolidinone core.

Reaction Conditions::
  • Cyclization: The thiazolidinone ring can be formed through a condensation reaction between an amine and a carbonyl compound under suitable conditions.
  • Pyridine Introduction: The pyridine group can be added via nucleophilic substitution or other synthetic methods.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically employ scalable synthetic routes with optimized reaction conditions.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl groups in the compound can undergo oxidation reactions.

    Reduction: Reduction of the thiazolidinone ring or the pyridine moiety is possible.

    Substitution: The pyridine nitrogen can participate in substitution reactions.

Common Reagents::

Major Products:: The major products depend on the specific reactions performed. Functional group modifications, ring-opening, or ring-closing reactions can yield diverse derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related thiazolidinones or pyridine-containing molecules. Its uniqueness lies in the combination of these two functional groups.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C13H12N2O4S/c16-11(17)4-2-6-15-12(18)10(20-13(15)19)7-9-3-1-5-14-8-9/h1,3,5,7-8H,2,4,6H2,(H,16,17)/b10-7-

InChI Key

HNILBIMYWFRCFN-YFHOEESVSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O

Origin of Product

United States

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